Paeonol
Overview
Description
Scientific Research Applications
Paeonol has a wide range of scientific research applications:
Chemistry: This compound is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: This compound exhibits anti-inflammatory, antitumor, and neuroprotective properties, making it a potential therapeutic agent for conditions such as Alzheimer’s disease and cardiovascular diseases
Mechanism of Action
Target of Action
Paeonol, a bioactive compound derived from natural plants like Moutan Cortex , has been shown to interact with several targets. These include the T-LAK cell-derived protein kinase (TOPK) , mitogen-activated protein kinase (MAPKs), extracellular regulated protein kinase (ERK), p38 signaling pathway , and epidermal growth factor receptor 2 (ERBB2) . It also acts on miR-126 and miR-106a-5p . These targets play crucial roles in various biological processes, including inflammation, cell growth, proliferation, apoptosis, and lipid metabolism .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. For instance, it alleviates solar ultraviolet (SUV)-induced skin inflammation by acting on TOPK . It also inhibits the growth and proliferation of gastric cancer cells and promotes their apoptosis, possibly through its interaction with ERBB2 . Furthermore, this compound can prevent atherosclerosis by acting on miR-126 to reduce the formation of low-density lipoprotein . It also inhibits the expression of miR-106a-5p and negatively regulates PTEN expression, exerting a proapoptotic effect .
Biochemical Pathways
This compound affects several biochemical pathways. The MAPKs/ERK/p38 signaling pathway is an important pathway used by this compound to alleviate specific dermatitis . It also modulates multiple signaling pathways, such as the PI3K/AKT and NF-κB signaling pathways . These pathways are involved in various biological processes, including inflammation, cell proliferation, apoptosis, and lipid metabolism .
Pharmacokinetics
It’s worth noting that this compound is a natural active compound derived from the root bark of the medicinal plant paeonia suffruticosa , which suggests that it might be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has a wide range of biological effects. It has anti-inflammatory and antitumor effects , and it positively influences cardiovascular and neurodegenerative diseases . This compound has been shown to alleviate SUV-induced skin inflammation , inhibit the growth and proliferation of gastric cancer cells, promote their apoptosis , and prevent atherosclerosis . It can also improve neurodegenerative diseases such as Alzheimer’s disease and depression by reducing reactive oxygen species (ROS) level, thereby playing a neuroprotective role .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, solar ultraviolet (SUV) light can induce skin inflammation, which this compound can alleviate . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Paeonol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), particularly HDAC3, which is involved in the regulation of gene expression . Additionally, this compound interacts with mitogen-activated protein kinases (MAPKs) and extracellular regulated protein kinases (ERK), influencing inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and cellular stress responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as gastric cancer cells, by promoting apoptosis . This compound also influences cell signaling pathways, including the MAPK/ERK/p38 pathway, which plays a crucial role in cellular responses to stress and inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation . These cellular effects underscore the compound’s potential in therapeutic applications for cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits HDAC3, leading to changes in gene expression by altering the acetylation status of histones . This inhibition results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, this compound modulates the activity of MAPKs and ERK, which are involved in the regulation of cellular responses to external stimuli . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is rapidly absorbed and metabolized, with its effects observed within minutes of administration . Its pharmacokinetic properties indicate a rapid clearance from the body, which may limit its long-term efficacy . Despite this, this compound has shown sustained anti-inflammatory and antioxidant effects in vitro and in vivo, suggesting its potential for short-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects on inflammation and oxidative stress . At lower doses, this compound effectively reduces inflammatory markers and oxidative damage. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and glucose regulation. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and acetyl-CoA carboxylase . Additionally, this compound influences glucose uptake and insulin sensitivity, making it a potential candidate for managing metabolic disorders . These metabolic effects are mediated through interactions with key signaling molecules and transcription factors.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to major organs, including the liver, kidneys, and heart . This compound can cross the blood-brain barrier, although its concentration in the brain decreases rapidly after administration . The compound is primarily excreted through the urine, with minimal accumulation in tissues . These pharmacokinetic properties are crucial for understanding its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to influence the nucleocytoplasmic transportation of high mobility group box 1 (HMGB1) by regulating the activity of HDAC3 . This regulation affects the localization and secretion of HMGB1, a key mediator of inflammation. Additionally, this compound’s interactions with other cellular components, such as mitochondria and the endoplasmic reticulum, contribute to its diverse biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeonol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as the root bark of Paeonia suffruticosa . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Paeonol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction of this compound can yield hydroxyacetophenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for the reduction of this compound.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyacetophenone derivatives, and substituted aromatic compounds .
Comparison with Similar Compounds
Paeonol is similar to other phenolic compounds such as:
Hydroxyacetophenone: Shares structural similarities but lacks the methoxy group present in this compound.
Vanillin: Contains a methoxy group but differs in the position of the hydroxyl group on the aromatic ring.
Eugenol: Similar in structure but contains an allyl group instead of an acetyl group.
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILPJVPSNHJFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | paeonol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Paeonol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022059 | |
Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11474 | |
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Vapor Pressure |
0.000683 [mmHg] | |
Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11474 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
552-41-0 | |
Record name | Paeonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Paeonol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paeonol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAEONOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxy-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PAEONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R834EPI82 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does paeonol exert its anti-inflammatory effects?
A1: this compound has been shown to attenuate inflammation through multiple pathways. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). [, , , ] These cytokines play crucial roles in the inflammatory cascade, and their suppression contributes to the anti-inflammatory effects of this compound. Additionally, this compound can activate anti-inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1). []
Q2: What is the role of this compound in regulating cholesterol metabolism?
A2: this compound demonstrates beneficial effects on cholesterol metabolism by promoting cholesterol efflux from macrophages, a key process in preventing atherosclerosis. [] It achieves this by upregulating the expression of ATP-binding membrane cassette transporter A1 (ABCA1), a protein responsible for transporting cholesterol out of cells. [, ] this compound also downregulates the cluster of differentiation 36 (CD36), a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, further contributing to its anti-atherosclerotic potential. []
Q3: How does this compound impact cancer cells?
A3: this compound has shown promising anti-cancer effects across various cancer cell lines. It inhibits cell proliferation, induces apoptosis, and suppresses metastasis. [, , , , ] These effects are mediated through modulation of various signaling pathways, including the Wnt/β-catenin pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and signal transducer and activator of transcription 3 (STAT3) pathway. [, , , , ]
Q4: Can you elaborate on the role of this compound in neuroprotection?
A4: this compound displays neuroprotective effects in various models of neuronal injury. It protects neurons from oxidative stress and inflammation, key factors contributing to neurodegeneration. [, , ] this compound achieves this by scavenging reactive oxygen species (ROS), inhibiting pro-inflammatory cytokine production, and modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. [, , ] These actions contribute to its potential as a therapeutic agent for neurodegenerative diseases.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C9H10O3, and its molecular weight is 166.17 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its structure is confirmed by 1H NMR, HRMS, and MS analyses. [] The presence of specific functional groups, such as phenolic hydroxyl and carbonyl groups, are evident from its infrared (IR) spectrum. []
Q7: What is known about the absorption and metabolism of this compound?
A7: Studies show that this compound is absorbed following oral administration, but its bioavailability can be limited. [] Research using in situ single-pass intestinal perfusion and Caco-2 cell monolayer models indicates that this compound is passively transported and absorbed, and it is a substrate of P-glycoprotein (P-gp), multidrug resistance protein 2 (MRP2), and breast cancer resistance protein (BCRP) efflux transporters. [] This suggests that efflux transporters might play a role in limiting its oral bioavailability. This compound is metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A. []
Q8: Has the efficacy of this compound been demonstrated in preclinical models?
A8: Yes, this compound has shown promising efficacy in various in vitro and in vivo models. For instance, this compound reduced atherosclerotic lesions in apolipoprotein E-deficient (apoE−/−) mice. [, ] It also attenuated ulcerative lesions in a rat model of indomethacin-induced gastric ulcer. [] Moreover, this compound protected against myocardial ischemia/reperfusion-induced injury in rats, improving cardiac function and reducing infarct size. []
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